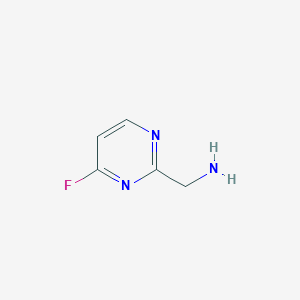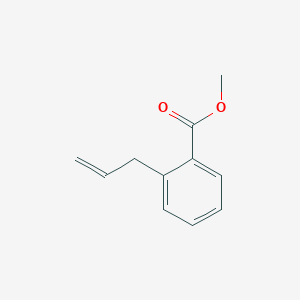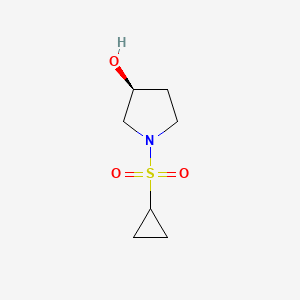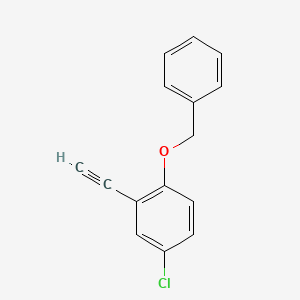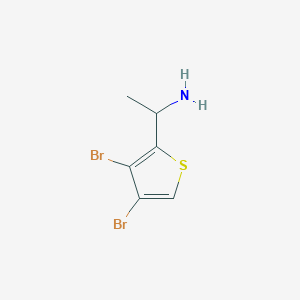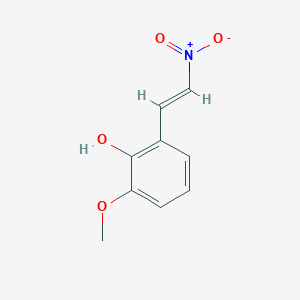
3-Pyridineacetaldehyde, 6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid.
Reduction: 2-[6-(Trifluoromethyl)pyridin-3-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Wirkmechanismus
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can be compared with other trifluoromethyl-substituted pyridine derivatives:
2-(Trifluoromethyl)pyridine-5-boronic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
6-(Trifluoromethyl)pyridin-3-ol: Known for its applications in material sciences and as a precursor for other chemical compounds.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
The unique combination of the trifluoromethyl group and the acetaldehyde moiety in 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde provides it with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H6F3NO |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
CWBVKURYWWSLIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




